(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate
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Description
Synthesis Analysis
The synthesis pathway for this compound involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxybenzylidene ethyl acetoacetate. This intermediate is then reacted with nitromethane to form 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, which is subsequently reacted with ammonium acetate to form the final product.Molecular Structure Analysis
The molecular structure of this compound is complex and allows it to interact with various biological targets. The exact arrangement of the molecules within a layered structure is not fully understood .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Scientific Research Applications
Crystal Structure Determination and Heterocyclic Design Research in crystallography has utilized compounds similar to "(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate" for detailed crystal structure determination. The structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine was determined using powder diffraction techniques, highlighting the utility of such compounds in elucidating crystal structures of complex molecules (Rybakov et al., 2001).
Catalytic Applications In the realm of catalysis, Ruthenium(II) nitrosyl complexes with pyridine-functionalized N-heterocyclic carbenes, closely related to the compound , have been prepared and showed catalytic activities in the transfer hydrogenation of ketones (Cheng et al., 2009).
Organic Synthesis The synthesis and characterization of novel bioactive analogs, such as those containing the 1,2,4-oxadiazole ring, demonstrate the compound's relevance in the development of new pharmaceuticals and materials with potential antitumor activity (Maftei et al., 2013).
Material Science and Nonlinear Optics The compound has been instrumental in the synthesis of new materials, such as polyimides derived from pyridine-containing dianhydride monomers, showcasing its application in creating materials with desirable thermal and mechanical properties (Wang et al., 2006). Additionally, research into molecular complexes for nonlinear optics has explored the ideal orientation of chromophores linked by hydrogen bonds, underlining the importance of such compounds in the development of materials with specific optical properties (Muthuraman et al., 2001).
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-10-9-13(14(19(22)23)15(20)18-10)24-16(21)11-5-7-12(8-6-11)17(2,3)4/h5-9H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXLIEUDHCRWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328181 |
Source
|
Record name | (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676549 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868679-54-3 |
Source
|
Record name | (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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